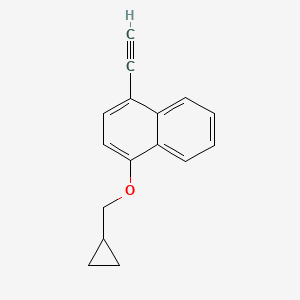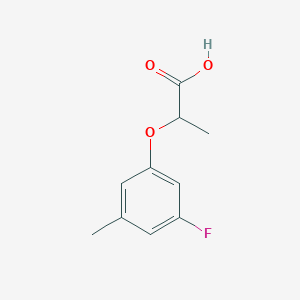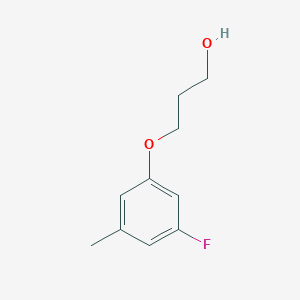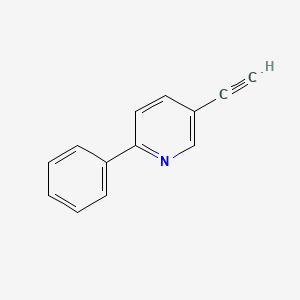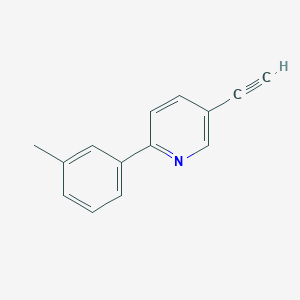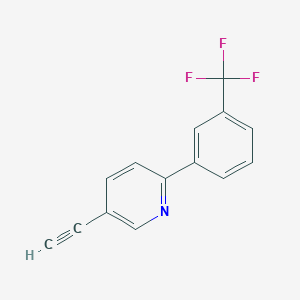
5-Ethynyl-2-(2-methoxyphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-(2-methoxyphenyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethynyl group at the 5-position and a methoxyphenyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(2-methoxyphenyl)pyridine typically involves the following steps:
Starting Material Preparation: The starting material, 5-iodo-2-aminopyridine, is prepared through iodination of 2-aminopyridine.
Coupling Reaction: The 5-iodo-2-aminopyridine undergoes a palladium-catalyzed coupling reaction with an ethynyl group source, such as trimethylsilylacetylene, in the presence of a base like potassium carbonate.
Deprotection: The trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 5-ethynyl-2-aminopyridine.
Methoxyphenyl Group Introduction: The final step involves the coupling of 5-ethynyl-2-aminopyridine with 2-methoxyphenylboronic acid using a Suzuki-Miyaura cross-coupling reaction in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Ethynyl-2-(2-methoxyphenyl)pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to modify their properties.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-(2-methoxyphenyl)pyridine depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
5-Ethynyl-2-methoxypyridine: Similar structure but lacks the methoxyphenyl group.
2-(2-Methoxyphenyl)pyridine: Similar structure but lacks the ethynyl group.
5-Ethynyl-2-phenylpyridine: Similar structure but lacks the methoxy group on the phenyl ring.
Uniqueness: 5-Ethynyl-2-(2-methoxyphenyl)pyridine is unique due to the presence of both the ethynyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
5-ethynyl-2-(2-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-3-11-8-9-13(15-10-11)12-6-4-5-7-14(12)16-2/h1,4-10H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUGEPGOIBHTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

